Fenoctimine sulfate anhydrous

Description

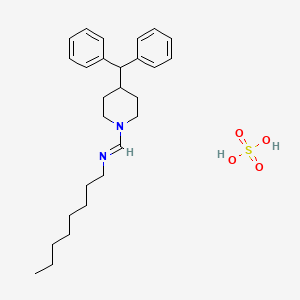

Structure

3D Structure of Parent

Properties

CAS No. |

69365-67-9 |

|---|---|

Molecular Formula |

C27H40N2O4S |

Molecular Weight |

488.7 g/mol |

IUPAC Name |

1-(4-benzhydrylpiperidin-1-yl)-N-octylmethanimine;sulfuric acid |

InChI |

InChI=1S/C27H38N2.H2O4S/c1-2-3-4-5-6-13-20-28-23-29-21-18-26(19-22-29)27(24-14-9-7-10-15-24)25-16-11-8-12-17-25;1-5(2,3)4/h7-12,14-17,23,26-27H,2-6,13,18-22H2,1H3;(H2,1,2,3,4) |

InChI Key |

LASPHNJOBWYAIC-UHFFFAOYSA-N |

SMILES |

CCCCCCCCN=CN1CCC(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.OS(=O)(=O)O |

Canonical SMILES |

CCCCCCCCN=CN1CCC(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.OS(=O)(=O)O |

Other CAS No. |

69365-67-9 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformation Pathways

Foundational Synthetic Routes to Fenoctimine (B1210869) and its Salt Forms

The synthesis of fenoctimine and its subsequent conversion to the sulfate (B86663) salt involves a multi-step process that has been refined over time. ontosight.aigoogle.com

Classical Preparation Approaches for Fenoctimine Intermediates

An established method for preparing fenoctimine involves the synthesis of a key intermediate, N,N-dimethyl-N'-octylformamidine. google.com This process begins with the reaction of dimethylformamide with dimethyl sulfate to create a complex. google.com This complex is then reacted with n-octylamine, and in some variations, with dimethylamine (B145610) as well. google.com The resulting product is treated with an aqueous base to yield N,N-dimethyl-N'-octylformamidine. google.com A significant advantage of this route is that the formamidine (B1211174) intermediate can be used in the next step without requiring extensive purification. google.com

The subsequent step involves reacting the N,N-dimethyl-N'-octylformamidine with 4-(diphenylmethyl)piperidine (B42399). google.com This reaction yields the fenoctimine base, which is chemically known as 4-(diphenylmethyl)-1-[(octylimino)methyl]piperidine. google.com

Historical context for the synthesis of amidines, a class of compounds to which a fenoctimine intermediate belongs, includes their preparation from the reaction of dimethylformamide with a dialkyl sulfate, followed by the addition of primary amines. google.com Furthermore, formamidines have been shown to react with secondary amines under mild conditions to produce transamination products in high yields. google.com

Advanced Synthetic Strategies for Fenoctimine Sulfate Anhydrous

As with many chemical syntheses, efforts have been made to develop more efficient, scalable, and selective methods for producing this compound.

Stereoselective Synthesis Considerations and Methodology

Fenoctimine possesses a chiral center, meaning it can exist as different stereoisomers (enantiomers or diastereomers). Stereoselective synthesis refers to a chemical reaction or a sequence of reactions that preferentially produces one stereoisomer over others. iupac.org

For compounds with a single chiral center like fenoctimine, obtaining a single enantiomer can be achieved in a few ways. google.com One approach is the resolution of the final product, which involves separating the mixture of enantiomers. google.com Another, often more efficient, method is to employ a stereoselective synthesis. google.com This can involve using an isomerically pure starting material or an appropriate intermediate. google.com The development of predictive tools, ranging from qualitative models based on chemical intuition to more complex quantitative methods like quantum chemistry and machine learning, has been instrumental in advancing the strategies for synthesizing chiral organic molecules. rsc.org While specific stereoselective synthetic routes for fenoctimine are not detailed in the provided search results, the general principles of asymmetric synthesis would apply. rsc.orgresearchgate.net

Structural Characterization and Advanced Elucidation Techniques

Application of High-Resolution Spectroscopic Methods for Structural Assignment

High-resolution spectroscopic techniques are indispensable for confirming the molecular structure of fenoctimine (B1210869) sulfate (B86663) anhydrous. These methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental in mapping the carbon-hydrogen framework of the fenoctimine cation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the various chemical environments within the molecule. The aromatic protons of the two phenyl rings would appear in the downfield region. The methine proton of the diphenylmethyl group would be a characteristic singlet. The protons on the piperidine (B6355638) ring would exhibit complex splitting patterns due to their diastereotopic nature. The methylene (B1212753) and methyl protons of the n-octyl chain would be found in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data. It would show characteristic signals for the aromatic carbons, the quaternary and methine carbons of the diphenylmethyl group, the carbons of the piperidine ring, the imine carbon, and the aliphatic carbons of the octyl chain.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of fenoctimine sulfate anhydrous is expected to show characteristic absorption bands for the C=N stretching of the imine group, C-H stretching of the aromatic and aliphatic portions, and strong bands associated with the sulfate anion.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the fenoctimine cation, which in turn confirms its elemental composition. Fragmentation patterns observed in the MS/MS spectrum would provide further structural information, corresponding to the cleavage of the octyl chain, the piperidine ring, and the diphenylmethyl moiety.

Table 1: Predicted Spectroscopic Data for Fenoctimine Cation

| Technique | Expected Observations |

| ¹H NMR | Signals for aromatic protons, diphenylmethyl methine proton, piperidine ring protons, and n-octyl chain protons. |

| ¹³C NMR | Resonances for aromatic carbons, diphenylmethyl carbons, piperidine ring carbons, imine carbon, and n-octyl chain carbons. |

| IR (cm⁻¹) | C=N stretch, aromatic and aliphatic C-H stretches, and sulfate group vibrations. |

| HRMS (m/z) | Accurate mass of the fenoctimine cation with characteristic fragmentation patterns. |

Analysis of Stereochemical Configuration and Geometric Isomerism (E/Z Isomerism)

The structure of fenoctimine contains an imine (C=N) double bond, which gives rise to the possibility of geometric isomerism. pearson.com The two isomers are designated as E (entgegen) and Z (zusammen) based on the priority of the substituents on the carbon and nitrogen atoms of the imine.

The E/Z isomerism of imines can be influenced by steric and electronic factors. researchgate.net The relative stability of the E and Z isomers of fenoctimine would depend on the steric interactions between the n-octyl group on the nitrogen and the diphenylmethylpiperidine group on the carbon. It is plausible that one isomer is thermodynamically more stable and would be the predominant form. researchgate.net

The interconversion between the E and Z isomers can occur through two primary mechanisms: nitrogen inversion or rotation around the C=N bond. researchgate.net These processes can be studied using variable temperature NMR spectroscopy, which can provide information on the energy barrier for isomerization. researchgate.net The two isomers would be expected to have distinct NMR spectra, particularly for the protons and carbons near the imine bond.

Solid-State Structural Investigations: Crystallography and Diffraction Studies

Solid-state characterization is crucial for understanding the physical properties of this compound. Fenoctimine sulfate is known to exist in different crystalline forms, a phenomenon known as polymorphism. scribd.com Specifically, two forms have been identified: Form A, a hydrated form, and Form B, an anhydrous form with a higher melting point. researchgate.net

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique could provide precise information on bond lengths, bond angles, and the conformation of the fenoctimine cation in the solid state. It would also reveal the packing of the ions in the crystal lattice and the nature of the intermolecular interactions.

Powder X-ray Diffraction (PXRD): PXRD is a powerful tool for distinguishing between different polymorphic forms. Each crystalline form produces a unique diffraction pattern, which serves as a fingerprint for that specific form. PXRD would be used to confirm the phase purity of this compound (Form B) and to monitor for any phase transitions under different conditions.

Table 2: Solid-State Forms of Fenoctimine Sulfate

| Form | Description | Key Characteristics |

| Form A | Hydrated Crystalline Form | Contains 0.5 mole of water of hydration, lower melting point. researchgate.net |

| Form B | Anhydrous Crystalline Form | Devoid of water in its crystal structure, higher melting point. researchgate.net |

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Investigations of Molecular Structure and Reactivity

Quantum chemical methods, such as ab initio and Density Functional Theory (DFT), are foundational in computational chemistry for elucidating electronic structure and predicting reactivity. wikipedia.orgaps.org These methods are used to calculate molecular properties from first principles, providing insights into electron distribution, molecular orbitals, and potential reaction sites. chemrevlett.comresearchgate.net

Electronic Structure Elucidation using Ab Initio and Density Functional Theory (DFT) Methods

No specific ab initio or DFT studies on fenoctimine (B1210869) sulfate (B86663) anhydrous have been published. Such research would typically involve calculating properties like the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential surface. This analysis helps in understanding the molecule's stability, reactivity, and potential for intermolecular interactions. scirp.org For instance, DFT calculations are frequently employed to study the electronic properties of various chemical compounds, offering a balance between accuracy and computational cost. unimed.ac.idrsc.org

Prediction of Spectroscopic Signatures and Vibrational Analysis

Theoretical vibrational analysis, often performed alongside DFT calculations, can predict infrared (IR) and Raman spectra. researchgate.netgaussian.com This involves calculating the vibrational frequencies and modes of the molecule, which correspond to the stretching and bending of chemical bonds. astrj.comresearchgate.net For fenoctimine sulfate anhydrous, a theoretical vibrational analysis would help in interpreting experimental spectra and understanding the molecule's structural dynamics. However, no such theoretical predictions for this compound are available in the current body of scientific literature.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including conformational changes and interactions with their environment. rsc.org

Investigation of Dynamic Behavior and Conformational Landscapes

MD simulations could be used to explore the different shapes (conformations) that the fenoctimine molecule can adopt due to the rotation around its flexible bonds. This would provide a "conformational landscape," revealing the most stable and frequently occurring structures. Such studies are crucial for understanding how the molecule might interact with biological targets. To date, no conformational analysis or dynamic simulations for this compound have been reported.

Exploration of Intermolecular Interactions and Aggregation Behavior

Computational methods are well-suited to investigate how molecules interact with each other. nih.govmdpi.com MD simulations, in particular, can model the process of aggregation, where multiple molecules come together to form larger clusters. nih.govmdpi.comnih.govd-nb.info This is relevant for understanding a compound's solubility and behavior in solution. For this compound, which contains both hydrophobic and potentially charged regions, studying its aggregation behavior would be of considerable interest. ontosight.ai However, the scientific literature lacks any studies on the intermolecular interactions or aggregation patterns of this compound.

Mechanistic Insights from Theoretical Reaction Pathway Analysis

Theoretical reaction pathway analysis uses computational methods to map out the step-by-step mechanism of a chemical reaction. This involves identifying transition states and calculating the energy barriers for a reaction to occur. While this compound is known, the synthesis and potential reactions it might undergo have not been explored from a theoretical and mechanistic perspective in published research.

Computational Design and Virtual Screening of Fenoctimine Analogues

Computational methods are instrumental in modern drug discovery for the rational design of new molecules and for screening large libraries of compounds to identify potential drug candidates. researchgate.netnih.govencyclopedia.pub

Computational Design

The computational design of fenoctimine analogues would begin with the known structure of fenoctimine as a starting point. The goal would be to propose new molecules with potentially improved properties, such as enhanced biological activity or reduced side effects. This process often involves:

Structure-Activity Relationship (SAR) Studies: Analyzing how modifications to the chemical structure of fenoctimine affect its biological activity.

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are responsible for fenoctimine's activity. This model then serves as a template for designing new molecules.

De Novo Design: Using algorithms to build new molecular structures from scratch within the constraints of a target binding site.

Virtual Screening

Virtual screening is a computational technique used to search large databases of chemical compounds to identify those that are most likely to bind to a specific biological target. openmedicinalchemistryjournal.combohrium.com For fenoctimine, if its biological target is known, a virtual screening campaign could be conducted to find new potential lead compounds. The two main approaches are:

Structure-Based Virtual Screening (SBVS): This method requires the three-dimensional structure of the biological target (e.g., a protein receptor). Molecular docking simulations are used to predict how each molecule in a database would bind to the target's active site and to estimate the binding affinity.

Ligand-Based Virtual Screening (LBVS): When the structure of the target is unknown, this approach uses the structure of a known active ligand, such as fenoctimine, as a template. The database is searched for molecules with similar shapes or chemical features.

Illustrative Data: Hypothetical Virtual Screening Results for Fenoctimine Analogues

| Compound ID | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki) | Key Interactions |

|---|---|---|---|

| Fenoctimine | -8.5 | 1.5 µM | Hydrogen bond with SER-123, Pi-Pi stacking with PHE-256 |

| Analogue_001 | -9.2 | 0.8 µM | Additional hydrogen bond with ASN-125 |

| Analogue_002 | -7.8 | 3.2 µM | Loss of Pi-Pi stacking interaction |

| Analogue_003 | -9.8 | 0.4 µM | Enhanced hydrophobic interactions and hydrogen bond with SER-123 |

The compounds with the best predicted binding affinities would then be prioritized for synthesis and experimental testing.

Preclinical Pharmacokinetic Studies in Non Human Animal Models

Comparative Pharmacokinetic Profiles in Mammalian Preclinical Species (e.g., Rodents, Canines, Non-Human Primates)

In the preclinical development of a new chemical entity, characterizing its pharmacokinetic (PK) profile in various mammalian species is a critical step. This comparative approach allows for the understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) across different biological systems, which is essential for predicting its behavior in humans.

Typically, studies would be conducted in rodent (e.g., rats, mice), canine (e.g., beagle dogs), and non-human primate (e.g., cynomolgus monkeys) models. Following administration of fenoctimine (B1210869) sulfate (B86663) anhydrous, plasma and potentially tissue concentrations would be measured over time to determine key PK parameters.

A representative data table for a hypothetical compound is presented below to illustrate how such data would be organized.

Interactive Table: Hypothetical Comparative Pharmacokinetic Parameters

| Parameter | Rodent (Rat) | Canine (Beagle) | Non-Human Primate (Monkey) |

| Tmax (h) | 1.5 | 2.0 | 2.5 |

| Cmax (ng/mL) | 500 | 350 | 300 |

| AUC (ng*h/mL) | 2500 | 3000 | 3200 |

| t1/2 (h) | 4 | 8 | 10 |

| CL (L/h/kg) | 0.8 | 0.5 | 0.4 |

| Vd (L/kg) | 4.5 | 5.5 | 6.0 |

Note: This table is for illustrative purposes only and does not represent actual data for fenoctimine sulfate anhydrous.

Mechanistic Physiologically Based Pharmacokinetic (PBPK) Modeling in Animal Systems

Physiologically based pharmacokinetic (PBPK) modeling is a mathematical approach that simulates the ADME of a drug in the body based on physiological and anatomical parameters of the species, as well as the physicochemical properties of the drug. ncsu.edu

Model Development and Validation for Non-Human Species

The development of a PBPK model for a compound like this compound in non-human species would involve several key steps. nih.govfrontiersin.org First, physiological parameters for the specific animal model (e.g., organ blood flows, tissue volumes) are gathered from literature or internal databases. nih.gov Next, in vitro data on the drug's properties, such as its solubility, permeability, plasma protein binding, and metabolic rates from liver microsomes or hepatocytes, are incorporated.

The model is then constructed, often using specialized software, to represent the body as a series of interconnected compartments representing different organs and tissues. frontiersin.org The model's predictions are then compared against in vivo pharmacokinetic data obtained from animal studies for validation. researchgate.net This process ensures the model can accurately describe the drug's behavior in that species. frontiersin.org

Cross-Species Translation Principles for Pharmacokinetic Parameters (Non-Human to Non-Human)

A key advantage of PBPK modeling is its utility in translating pharmacokinetic parameters across different non-human species. nih.gov By understanding the physiological and metabolic differences between species, the model can be allometrically scaled. This involves adjusting physiological parameters (e.g., body weight, organ volumes, blood flow rates) and metabolic rates based on known species differences. This cross-species scaling allows for the prediction of a drug's pharmacokinetic profile in one animal species based on data from another, which can help in selecting the most appropriate species for further nonclinical studies and in refining study designs. researchgate.netresearchgate.net

In Vitro-In Vivo Correlation Studies in Preclinical Models

In vitro-in vivo correlation (IVIVC) establishes a predictive relationship between a drug's in vitro properties, typically its dissolution rate, and its in vivo pharmacokinetic performance. nih.govphinc-modeling.com For oral formulations, an IVIVC can be a valuable tool in drug development. premier-research.comnih.gov

In preclinical models, developing an IVIVC for a compound like this compound would involve measuring its dissolution profile under various in vitro conditions that mimic the gastrointestinal tract of the animal model. wjarr.com This in vitro data would then be mathematically correlated with the in vivo absorption data obtained from pharmacokinetic studies in the same species. A strong correlation would allow for the use of in vitro dissolution testing as a surrogate for in vivo bioequivalence studies when making certain changes to the formulation, thereby reducing the need for animal testing. phinc-modeling.comnih.gov

Chemical Stability and Degradation Pathways

Investigation of Degradation Kinetics under Controlled Environmental Conditions

Forced degradation studies are essential to understanding the intrinsic stability of a drug substance. These studies involve subjecting the compound to stress conditions such as hydrolysis, oxidation, photolysis, and thermal stress to accelerate its decomposition. The rate of degradation, or kinetics, under these controlled conditions provides insights into the compound's shelf-life and appropriate storage requirements.

While specific kinetic data for fenoctimine (B1210869) sulfate (B86663) anhydrous is not published, a typical investigation would involve monitoring the disappearance of the parent drug and the appearance of degradation products over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). The degradation is often designed to be in the range of 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.

Hypothetical Degradation Kinetics of Fenoctimine Sulfate Anhydrous

| Stress Condition | Time (hours) | This compound (%) | Degradation Product A (%) | Degradation Product B (%) |

| Acid Hydrolysis (0.1 M HCl, 60°C) | 0 | 100.0 | 0.0 | 0.0 |

| 12 | 92.5 | 6.8 | 0.7 | |

| 24 | 85.2 | 13.1 | 1.7 | |

| Base Hydrolysis (0.1 M NaOH, 60°C) | 0 | 100.0 | 0.0 | 0.0 |

| 12 | 95.8 | 3.5 | 0.7 | |

| 24 | 91.3 | 7.2 | 1.5 | |

| Oxidative (3% H₂O₂, RT) | 0 | 100.0 | 0.0 | 0.0 |

| 24 | 88.9 | 9.5 | 1.6 | |

| 48 | 79.4 | 17.3 | 3.3 | |

| Thermal (80°C, dry heat) | 0 | 100.0 | 0.0 | 0.0 |

| 48 | 98.1 | 1.2 | 0.7 | |

| 96 | 96.5 | 2.5 | 1.0 | |

| Photolytic (ICH Q1B) | 0 | 100.0 | 0.0 | 0.0 |

| 24 | 90.7 | 8.1 | 1.2 | |

| 48 | 82.1 | 15.4 | 2.5 |

This table is illustrative and based on typical outcomes of forced degradation studies for similar pharmaceutical compounds.

Identification and Characterization of Degradation Products

The identification of degradation products is crucial for understanding the degradation pathways and for ensuring the safety and efficacy of a pharmaceutical product. This process typically involves the use of hyphenated analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight determination and tandem mass spectrometry (MS/MS) for structural fragmentation patterns. Nuclear Magnetic Resonance (NMR) spectroscopy is often used to confirm the definitive structure of isolated degradation products.

Based on the structure of fenoctimine, several potential degradation products can be anticipated:

Hydrolytic Degradation: The formimidoyl (imine) group is susceptible to hydrolysis, which would cleave the molecule to yield 4-(diphenylmethyl)piperidine (B42399) and N-octylformamide.

Oxidative Degradation: The piperidine (B6355638) ring is a potential site for oxidation. This could lead to the formation of N-oxides or lactams. The diphenylmethyl moiety could also undergo oxidation.

Photodegradation: The aromatic rings of the diphenylmethyl group are chromophores that can absorb UV light, potentially leading to photolytic cleavage or rearrangement reactions.

Hypothetical Degradation Products of this compound

| Degradation Product | Proposed Structure | Formation Pathway |

| DP-1: 4-(diphenylmethyl)piperidine | C₁₈H₂₁N | Hydrolysis |

| DP-2: N-octylformamide | C₉H₁₉NO | Hydrolysis |

| DP-3: Fenoctimine N-oxide | C₂₇H₃₈N₂O | Oxidation |

| DP-4: Piperidinone derivative | C₂₇H₃₆N₂O | Oxidation |

This table presents plausible degradation products based on the chemical structure of fenoctimine.

Elucidation of Photodegradation Mechanisms

Photodegradation occurs when a molecule absorbs light energy, leading to a chemical reaction. The diphenylmethyl group in fenoctimine contains two phenyl rings, which are strong chromophores. Upon absorption of UV radiation, these aromatic rings can be excited to a higher energy state, making them more reactive.

The potential photodegradation mechanisms for this compound could involve:

Photo-cleavage: The bond between the piperidine ring and the diphenylmethyl group could undergo homolytic cleavage, leading to the formation of radical species. These highly reactive radicals can then participate in a variety of secondary reactions.

Photo-oxidation: In the presence of oxygen, the excited molecule can react to form oxidized products. This can be a significant degradation pathway for compounds with electron-rich aromatic systems.

Photo-rearrangement: The absorbed light energy could induce rearrangements of the molecular structure, leading to the formation of photoisomers.

Analysis of Hydrolytic and Oxidative Degradation Routes

Hydrolytic Degradation:

The primary site for hydrolysis in the fenoctimine molecule is the imine (N-octylformimidoyl) group. Imine hydrolysis is a well-documented chemical transformation that is essentially the reverse of its formation from a primary amine and a carbonyl compound. This reaction is often catalyzed by acid or base.

The likely mechanism for the acid-catalyzed hydrolysis of the formimidoyl group would involve protonation of the nitrogen atom, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water. Subsequent proton transfers and elimination would lead to the cleavage of the C=N bond, yielding 4-(diphenylmethyl)piperidine and N-octylformamide.

Oxidative Degradation:

Fenoctimine possesses several sites that could be susceptible to oxidation. The tertiary amine within the piperidine ring is a common site for oxidation in many pharmaceutical compounds, which can lead to the formation of a stable N-oxide. The carbon atoms adjacent to the nitrogen in the piperidine ring are also potential sites for oxidation, which could result in the formation of a lactam (a cyclic amide). The diphenylmethyl group could also be a target for oxidation, potentially leading to the formation of hydroxylated derivatives on the phenyl rings or oxidation at the benzylic carbon.

Patent Landscape and Intellectual Property Analysis in Academic Context

Academic Review of Key Synthetic and Formulation Patents Pertaining to Fenoctimine (B1210869) Sulfate (B86663) Anhydrous

The foundational intellectual property for Fenoctimine is principally established by two key U.S. patents granted to McNeil Laboratories, Inc. These patents laid the groundwork for the compound's synthesis and its formulation into viable pharmaceutical compositions.

A pivotal patent in the Fenoctimine landscape is U.S. Patent 4,161,531 , titled "4-(Diphenylmethyl)-1-(N-substituted formimidoyl)piperidines." This patent protects the core synthesis of a series of compounds, including what would be identified as Fenoctimine. The patented synthetic route involves the reaction of 4-(diphenylmethyl)piperidine (B42399) with an isothiocyanate or a formamide derivative. This process yields the N-substituted formimidoyl)piperidine structure that is characteristic of Fenoctimine.

Subsequently, U.S. Patent 4,224,327 , titled "Pharmaceutical Compositions of 4-(Diphenylmethyl)-1-(N-substituted formimidoyl)piperidines," builds upon the initial synthesis patent. This document outlines the formulation of these compounds, including Fenoctimine, into pharmaceutically acceptable compositions. It details the use of various excipients and carriers to create stable and effective dosage forms. The patent underscores the novelty of these compositions for potential therapeutic applications.

A summary of these key patents is provided in the table below:

| Patent Number | Title | Grant Date | Key Innovation |

| US 4,161,531 | 4-(Diphenylmethyl)-1-(N-substituted formimidoyl)piperidines | July 17, 1979 | Core synthesis of Fenoctimine and related compounds. |

| US 4,224,327 | Pharmaceutical Compositions of 4-(Diphenylmethyl)-1-(N-substituted formimidoyl)piperidines | September 23, 1980 | Formulation of Fenoctimine into pharmaceutical dosage forms. |

Trends in Intellectual Property Protection for Fenoctimine-Related Research

The intellectual property strategy for Fenoctimine, as evidenced by its patent filings, reflects a classic approach for new chemical entities developed in the late 1970s and early 1980s. The initial focus was on securing a broad composition of matter patent for the novel molecular structure and its synthesis, as seen in the '531 patent. This foundational patent created a strong protective barrier against direct competition.

Following the establishment of the core molecular patent, the strategy shifted towards protecting the practical application and commercialization of the compound. The '327 patent on pharmaceutical compositions is a clear example of this next step, safeguarding not just the active ingredient but also the formulated product that would be brought to market.

Analysis of the patent landscape reveals a concentrated period of patent activity in the late 1970s and early 1980s, primarily driven by the original assignee, McNeil Laboratories, Inc. Following this initial burst of innovation and patenting, there appears to be a significant decline in new patent filings specifically mentioning Fenoctimine. This pattern is typical for many pharmaceutical compounds, where the majority of intellectual property is established early in the development lifecycle.

Impact of Patent Literature on Academic Research Directions

The publication of patent literature, such as the patents for Fenoctimine, serves as a double-edged sword for the academic research community. On one hand, the detailed synthetic methods and formulation strategies disclosed within these documents provide a valuable repository of technical information. Researchers can draw upon these established procedures to synthesize Fenoctimine for their own non-commercial, experimental studies without infringing on the patent, under the research exemption clauses prevalent in many jurisdictions.

On the other hand, the existence of broad composition of matter patents can steer academic research away from direct therapeutic development of the patented compound, as the path to commercialization is controlled by the patent holder. This can lead academic researchers to explore related but structurally distinct compounds that fall outside the scope of the existing patents. In this way, the patent literature can inadvertently stimulate innovation in adjacent chemical spaces as researchers "design around" the protected intellectual property.

A review of academic literature citing the Fenoctimine patents would likely show an initial phase of interest where researchers sought to understand the compound's properties, followed by a potential shift towards exploring analogues and derivatives not explicitly covered by the original patents. This demonstrates the profound influence that the intellectual property landscape can have on the trajectory of academic inquiry in the field of medicinal chemistry.

Future Research Directions and Emerging Methodologies

Integration of Advanced Analytical Techniques for Comprehensive Characterization

A foundational step in revisiting Fenoctimine (B1210869) sulfate (B86663) would involve a more profound characterization using modern analytical methods that were unavailable during its initial development. Techniques such as high-pressure liquid chromatography (HPLC) and various forms of mass spectrometry (MS) are essential for detailed analysis. dtic.milnih.gov

Future research should focus on employing a suite of advanced analytical techniques to build a comprehensive profile of Fenoctimine sulfate. This would include:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers sensitive and selective quantification of Fenoctimine and its metabolites in complex biological matrices. nih.gov It would be crucial for understanding the compound's previously observed extensive metabolism, which may have contributed to its weaker-than-expected effects in humans. ncats.ionih.gov

High-Resolution Mass Spectrometry (HRMS): To elucidate the exact mass and elemental composition of metabolites, helping to identify novel metabolic pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 2D-NMR techniques could provide unambiguous structural confirmation of metabolites and explore the compound's conformational dynamics in solution.

X-ray Crystallography: To determine the three-dimensional structure of Fenoctimine sulfate, offering insights into its interaction with target proteins at an atomic level.

Density Functional Theory (DFT): This computational method can provide crucial information on the electronic structure, stability, and reactivity of the compound, which is fundamental for understanding its interactions with biological targets. nih.gov

| Analytical Technique | Application for Fenoctimine Sulfate Research | Potential Insights |

|---|---|---|

| LC-MS/MS | Quantify parent compound and metabolites in plasma and tissue. | Clarify pharmacokinetic profile and metabolic fate. nih.gov |

| HRMS | Identify unknown metabolites. | Reveal novel biotransformation pathways. |

| NMR Spectroscopy | Confirm metabolite structures and study compound conformation. | Understand structure-activity relationships. dtic.mil |

| X-ray Crystallography | Determine the 3D solid-state structure. | Inform rational drug design and docking studies. |

| DFT | Analyze electronic structure and reactivity. | Predict interaction with biological targets. nih.gov |

Application of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

For Fenoctimine, AI and ML could be leveraged in several ways:

Lead Optimization: ML algorithms can analyze the structure of Fenoctimine and predict modifications that might enhance its potency, reduce off-target effects, or improve its metabolic stability. pharmaadvancement.com By training models on known H+/K+-ATPase inhibitors and their properties, researchers can virtually screen thousands of potential Fenoctimine analogs. nih.gov

Predictive Modeling: AI can develop models to predict the absorption, distribution, metabolism, and excretion (ADME) properties of Fenoctimine derivatives, helping to prioritize candidates with more favorable pharmacokinetic profiles. researchgate.net

Target Identification and Repurposing: Given its guanidine (B92328) moiety, a feature present in various bioactive compounds, AI could screen for potential new targets for Fenoctimine beyond the gastric proton pump, potentially uncovering applications in areas like antimicrobial research. nih.govresearchgate.net

Exploration of Novel Bio-conjugation and Delivery Systems

The therapeutic efficacy of proton pump inhibitors (PPIs) can be limited by their stability in acidic environments and their pharmacokinetic profiles. nih.govnih.gov Novel drug delivery systems could overcome the challenges previously faced by Fenoctimine. researchgate.net

Future research could explore:

Nanoparticle-based Delivery: Encapsulating Fenoctimine sulfate in polymeric nanoparticles or liposomes could protect it from premature degradation in the stomach's acidic environment and offer controlled release, potentially improving its bioavailability and duration of action. nih.gov

Mucoadhesive Formulations: Developing tablets or microcapsules that adhere to the gastric mucosa could provide localized drug delivery directly to the site of action (parietal cells), enhancing efficacy and reducing systemic exposure. nih.gov

Bio-conjugation: Linking Fenoctimine to targeting moieties, such as antibodies or peptides that recognize specific markers on parietal cells, could create a highly targeted drug delivery system.

| Delivery System | Mechanism | Potential Advantage for Fenoctimine Sulfate |

|---|---|---|

| Polymeric Nanoparticles | Encapsulation of the drug within a polymer matrix. nih.gov | Protection from acidic degradation, sustained release. nih.gov |

| Liposomes | Encapsulation within a lipid bilayer vesicle. | Improved bioavailability for poorly soluble compounds. |

| Mucoadhesive Microcapsules | Adhesion to the mucous layer of the stomach lining. nih.gov | Localized drug delivery and prolonged residence time. nih.gov |

| Targeted Bio-conjugates | Covalent attachment to a cell-specific ligand. | High specificity for target cells, minimizing off-target effects. |

Development of High-Throughput Screening (HTS) Methodologies for Mechanistic Studies

High-throughput screening (HTS) allows researchers to rapidly conduct millions of pharmacological tests, making it a cornerstone of modern drug discovery. wikipedia.org Applying HTS to Fenoctimine research would enable a deeper understanding of its mechanism of action and help identify new, more potent analogs. nih.gov

Future HTS campaigns could be designed to:

Screen for Novel Analogs: A library of compounds structurally related to Fenoctimine could be screened against the H+/K+-ATPase enzyme to identify molecules with higher inhibitory activity. drugtargetreview.combmglabtech.com

Elucidate Off-Target Effects: Screening Fenoctimine against a broad panel of receptors, enzymes, and ion channels could proactively identify potential sources of side effects, guiding chemical modifications to improve its selectivity. selleckchem.com

Investigate Resistance Mechanisms: For potential antimicrobial applications, HTS could be used to screen Fenoctimine against various bacterial strains and identify the cellular pathways it modulates, providing insights into its mechanism of action. nih.gov

The integration of robotics, sensitive detectors, and automated data processing in HTS can accelerate the discovery process significantly, allowing for the rapid identification of "hit" compounds that can serve as starting points for further development. wikipedia.orgbmglabtech.com

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing the purity and stability of Fenoctimine sulfate anhydrous in experimental settings?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection to assess purity, coupled with thermogravimetric analysis (TGA) to evaluate stability under varying temperatures. Ensure calibration with certified reference standards and triplicate measurements for reproducibility. For hygroscopicity assessment, conduct dynamic vapor sorption (DVS) studies under controlled humidity .

Q. How should researchers design controlled experiments to study the solubility profile of this compound in aqueous and organic solvents?

- Methodological Answer : Employ a shake-flask method with gravimetric validation. Prepare saturated solutions in solvents (e.g., water, ethanol, DMSO) at 25°C, filter to remove undissolved particles, and quantify dissolved compound via UV-spectroscopy. Include controls for temperature fluctuations and solvent purity .

Q. What protocols ensure safe handling and storage of this compound in laboratory environments?

- Methodological Answer : Store in airtight, desiccated containers at 15–25°C, away from strong acids or bases. Use personal protective equipment (PPE) including nitrile gloves and safety goggles. Conduct risk assessments for spill management, referencing analogous anhydrous sulfate compounds’ safety protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?

- Methodological Answer : Standardize experimental conditions (e.g., cell passage number, incubation time, and serum-free media) to minimize variability. Perform dose-response curves with positive controls (e.g., known inhibitors) and validate findings using orthogonal assays (e.g., Western blotting for target protein modulation). Statistical analysis via ANOVA with post-hoc tests can identify outliers .

Q. What experimental strategies are effective in identifying degradation products of this compound under accelerated stability conditions?

- Methodological Answer : Subject samples to stress conditions (40°C/75% RH, light exposure) and analyze degradation pathways using LC-MS/MS. Fragment ions and retention times should be compared against synthetic degradation markers. Quantify degradation kinetics via Arrhenius modeling .

Q. How should researchers optimize synthetic routes for this compound to improve yield and reduce by-products?

- Methodological Answer : Employ design of experiments (DoE) to test variables (e.g., reaction temperature, stoichiometry, catalyst loading). Use in-situ FTIR or Raman spectroscopy to monitor intermediate formation. Purification via recrystallization in anhydrous ethanol followed by vacuum drying can enhance yield .

Q. What methodologies are recommended for studying the compound’s interaction with biological membranes or protein targets?

- Methodological Answer : Utilize surface plasmon resonance (SPR) for real-time binding kinetics or molecular docking simulations with validated protein structures. Cross-validate with isothermal titration calorimetry (ITC) to quantify thermodynamic parameters .

Q. How can researchers address discrepancies in pharmacokinetic data between in vitro and in vivo models for this compound?

- Methodological Answer : Adjust in vitro assays to mimic in vivo conditions (e.g., protein-binding effects using serum albumin). Use physiologically based pharmacokinetic (PBPK) modeling to predict absorption-distribution-metabolism-excretion (ADME) profiles. Validate with microsampling techniques in rodent studies .

Guidelines for Data Integrity and Reproducibility

- Data Documentation : Maintain raw datasets in standardized formats (e.g., .csv for chromatograms) with metadata (instrument settings, analyst initials). Use version-control software for collaborative projects .

- Replication : Include internal replication (triplicate runs) and external validation via independent labs. Publish negative results to avoid publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.